molecular formula C16H19N3O B032284 Dihydrolysergamide CAS No. 2410-19-7

Dihydrolysergamide

Cat. No. B032284
CAS RN: 2410-19-7
M. Wt: 269.34 g/mol
InChI Key: OEVHDXFBOKGRLN-MPKXVKKWSA-N
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Description

Dihydrolysergamide is a derivative of lysergic acid, notable for its altered chemical and physical properties compared to its parent compound. Research into dihydrolysergamide encompasses its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The total synthesis of dihydrolysergic acid and dihydrolysergol, precursors to dihydrolysergamide, has been achieved through methods including Pd(0)-catalyzed intramolecular Larock indole cyclization and subsequent reactions for the introduction of a functionalized pyridine, serving as the precursor for the N-methylpiperidine D-ring. This synthetic approach allows for the rapid assembly of D-ring analogs of dihydrolysergamide (Lee, Poudel, Glinkerman, & Boger, 2015).

Molecular Structure Analysis

The molecular structure of dihydrolysergamide derivatives has been analyzed through 13C NMR spectroscopy, revealing sensitivity to conformational changes of the piperidine ring, which depends on the substituent in position 10 and the solvent. This study provides insights into the conformations of dihydrolysergamides (Zetta & Gatti, 1977).

Chemical Reactions and Properties

Dihydrolysergamide participates in a variety of chemical reactions, highlighting its reactivity and versatility. The literature discusses the coordination chemistry of dihydrogen, presenting dihydrogen complexes' synthesis, characterization, structure, and reactivity, which indirectly informs on dihydrolysergamide's chemical behavior due to the relevance of dihydrogen bonding in its reactions (Heinekey & Oldham, 1993).

Physical Properties Analysis

Although direct studies on dihydrolysergamide's physical properties are limited, related research on dihydrogen complexation and its impact on molecular structure provides valuable insights. The complexation with dihydrogen, retaining the H-H bond, showcases the influence of molecular interactions on physical properties, relevant for understanding dihydrolysergamide's behavior (Crabtree, 2016).

Chemical Properties Analysis

The chemical properties of dihydrolysergamide can be inferred from studies on the reactivity of dihydrogen, showcasing mechanisms such as homolytic and heterolytic splitting of H2 at mono- and dinuclear reaction centers. This research provides a foundational understanding of the chemical properties influencing dihydrolysergamide's reactivity and potential applications (Berke, 2010).

Scientific Research Applications

  • Synthesis and Derivative Applications : Lee, Poudel, Glinkerman, and Boger (2015) described the total synthesis of dihydrolysergic acid and dihydrolysergol, which facilitates the preparation of D-ring analogs and alternative heterocyclic derivatives of dihydrolysergamide. This approach is significant for developing compounds not easily accessible through conventional methods (Lee, Poudel, Glinkerman, & Boger, 2015).

  • Conformational Study : Zetta and Gatti (1977) inferred the conformations of dihydrolysergamides from the study of chemical shifts of the amide hydrogens and their temperature dependence. This research contributes to the understanding of the molecular structure and behavior of dihydrolysergamides (Zetta & Gatti, 1977).

  • IR Spectra Analysis : Bernardi and Barbieri (1965) investigated the IR spectra of lysergamides and dihydrolysergamides, showing distinct amide configurations. They found that the equilibrium shifts toward the axial isomer in aprotic solvents, providing insights into the structural dynamics of these compounds (Bernardi & Barbieri, 1965).

  • Catalytic Applications : Several studies have explored the catalytic applications of dihydrogen coordination complexes, which could have implications for dihydrolysergamide derivatives. These include applications in inorganic biomimicry, chemoselective hydrogenation catalysis, and green chemistry (Szymczak & Tyler, 2008), as well as the catalytic conversion of dihydroxyacetone to lactic acid in water (Rasrendra et al., 2011) (Szymczak & Tyler, 2008); (Rasrendra et al., 2011).

Future Directions

While specific future directions for Dihydrolysergamide were not found in the sources retrieved, the field of biochemistry is rapidly advancing with the help of artificial intelligence and machine learning . These technologies could potentially accelerate the discovery of new compounds and increase the variety of commercial drugs while decreasing their research costs .

properties

IUPAC Name

(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-4,7,10,12,14,18H,5-6,8H2,1H3,(H2,17,20)/t10-,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVHDXFBOKGRLN-MPKXVKKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrolysergamide

CAS RN

2410-19-7
Record name Dihydrolysergamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2410-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrolysergic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-methylergoline-8β-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROLYSERGAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K6N5500V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
GP Vicario, GC Perucca, PG Ramella… - Journal of Labelled …, 1978 - Wiley Online Library
[9, 10‐ 3 H] Metergoline (9) has been prepared starting from 1‐methyllysergamide (6) which was reduced with tritium gas to 1‐methyl‐[9, 10‐ 3 H] dihydrolysergamide. The latter was …
AF Lehner, M Craig, N Fannin, L Bush… - Journal of mass …, 2005 - Wiley Online Library
… Structure of a 269-mw ergot alkaloid contaminant proposed as dihydrolysergamide and the suggested fragmentation scheme to account for its daughter ions. Cleavage of the saturated …
WD Schoenleber, AL Jacobs, GA Brewer Jr - Analytical profiles of drug …, 1978 - Elsevier
… In aqueous solutions dihydrolysergamide and dihydrolysergic acid occur as hydrolysis products. The two breakdown products can therefore be observed in small quantities in aged …
Number of citations: 5 www.sciencedirect.com
J Porter, C Bacon, F Meredith, E Wray, J Wilson - Meeting Abstract, 1998 - ars.usda.gov
… Subsequent GC/MS evaluation of costaclavine, agroclavine, lysergol, elymoclavine and dihydrolysergamide proved this method unequivocal for the identification and quantitation of this …
Number of citations: 2 www.ars.usda.gov
W Barbieri, L Bernardi - Tetrahedron, 1965 - Elsevier
The NH stretching region in a series of basic primary and secondary amides have been examined, discussed and some norms, which allow a distinction between inter and …
Number of citations: 5 www.sciencedirect.com
S Mantegani, E Brambilla, M Varasi - Il Farmaco, 1999 - Elsevier
… this group of dihydrolysergylureas which were obtained by treatment of dihydrolysergic acid with an appropriate carbodiimide or, regioselectively, by reaction of a dihydrolysergamide …
Number of citations: 78 www.sciencedirect.com
R Battaglia, M Strolin Benedetti, S Mantegani… - Xenobiotica, 1993 - Taylor & Francis
… The unbranched acylurea FCE 21 904 was obtained by reaction of ethylisocyanate with 6-allyldihydrolysergamide in refluxing toluene. Removal of the 6-substituent by hydrogenolysis …
Number of citations: 24 www.tandfonline.com
L Zetta, G Gatti - Organic Magnetic Resonance, 1977 - Wiley Online Library
… the 13C pattern of the aliphatic region in the cis-8p isomer of dihydrolysergamide is also obtained by introducing the 10-methoxy substituent: the 8p lop isomer again shows, both in …
P Halada, P Sedmera, V Havlíček… - European Mass …, 1998 - journals.sagepub.com
… In this concentration range, the positiveion ESI mass spectrum exhibited only the protonated molecule and a 9,10-dihydrolysergamide (DH-lysergamide) ion at m/z 626 and 270, …
Number of citations: 4 journals.sagepub.com
JK Porter, CW Bacon, JD Robbins… - Journal of agricultural …, 1981 - ACS Publications
The isolationand identification of an alkaloid from Balansia epichloé, Balansia strangulans, and Epichloé typhina that corresponds to 6, 7-secoagroclavine (UV; TLC; m/e) are reported. …
Number of citations: 119 pubs.acs.org

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